molecular formula C11H18ClN3O2 B13232397 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

Cat. No.: B13232397
M. Wt: 259.73 g/mol
InChI Key: KLMLIZCGYJZTDZ-UHFFFAOYSA-N
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Description

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with an oxolan-2-yl (tetrahydrofuran-2-yl) group. This structural motif is common in medicinal chemistry, as 1,3,4-oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(oxolan-2-yl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9;/h8-9,12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMLIZCGYJZTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Structural Features Bioavailability (Lipinski/Vebers Rules)
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride Oxolan-2-yl ~277.41* Chiral oxygen-containing ring Predicted compliant
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride CF3CH2 369.88 Highly electronegative CF3 group Likely compliant (similar scaffold)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Isopropyl 231.73 Non-polar branched alkyl chain Compliant
5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine analogs Chloromethyl + fluorophenyl ~350–400 Aromatic fluorophenyl, reactive chloromethyl Variable (depends on substituents)

*Molecular weight estimated based on similar structures (e.g., ).

Key Observations :

  • The trifluoroethyl analog’s electronegative CF3 group may enhance metabolic stability but reduce solubility .
  • Chloromethyl-fluorophenyl derivatives () exhibit higher molecular weights, which could limit blood-brain barrier penetration.

Key Insights :

  • Compared to indole-oxadiazole hybrids (), the oxolan substituent may reduce steric hindrance, improving enzyme binding kinetics.
  • Unlike trifluoroethyl derivatives (), the oxolan group lacks strong electronegativity, which may reduce off-target interactions.

Biological Activity

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a novel chemical compound belonging to the oxadiazole family, characterized by its unique structural features that include an oxadiazole ring, a piperidine moiety, and an oxolan substituent. The compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties.

The molecular formula of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is C11H17ClN3O2C_{11}H_{17}ClN_{3}O_{2} with a molecular weight of 259.73 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound's electronic properties and biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Salmonella typhi . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been extensively studied. For instance, a library of oxadiazole compounds was evaluated for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxicity, indicating that 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialStrong activity against Staphylococcus
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionInhibitory effects on urease

The biological activity of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride can be attributed to its ability to interact with various biological targets. The oxadiazole ring enhances the compound's lipophilicity and binding affinity for enzymes and receptors involved in disease processes. For example, docking studies have shown that similar compounds can bind effectively to topoisomerase I, a key enzyme in DNA replication and repair .

Case Studies

In a comparative study involving various oxadiazole derivatives:

  • Compound Synthesis : Several derivatives were synthesized using standard organic reactions.
  • Biological Testing : The synthesized compounds were evaluated for their antibacterial and cytotoxic activities.
  • Findings : Compounds with structural similarities to 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride showed varying degrees of activity against both bacterial strains and cancer cell lines.

Table 2: Comparative Analysis of Oxadiazole Derivatives

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidineModerate25 µM (against HeLa)
1,3,4-Oxadiazole Derivative AStrong15 µM (against HCT116)
1,3,4-Oxadiazole Derivative BWeak>100 µM

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